molecular formula C8H16ClNO B3102921 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride CAS No. 1428235-47-5

1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride

Cat. No.: B3102921
CAS No.: 1428235-47-5
M. Wt: 177.67
InChI Key: BQASFQGKXLRWBQ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride (CAS 1428235-47-5) is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) substituted with two methyl groups at the 1- and 4-positions and an aldehyde group at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it relevant in pharmaceutical and synthetic chemistry applications .

Properties

IUPAC Name

1,4-dimethylpiperidine-4-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-8(7-10)3-5-9(2)6-4-8;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQASFQGKXLRWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides).

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Differences and Similarities

The compound’s closest analogs, identified via structural similarity analysis (Tanimoto coefficient ≥0.93), include:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents (Position) Similarity Score
1,4-Dimethylpiperidine-4-carbaldehyde 1176542-59-8 C₈H₁₅NO 141.21 Methyl (1,4), Aldehyde (4) 0.96
1-Ethylpiperidine-3-carbaldehyde hydrochloride 1255717-79-3 C₉H₁₈ClNO 203.70 Ethyl (1), Aldehyde (3), HCl 0.93
1-Methylpiperidine-4-carbaldehyde hydrochloride 1107639-19-9 C₈H₁₆ClNO 189.67 Methyl (1), Aldehyde (4), HCl 0.93
Target Compound 1428235-47-5 C₈H₁₆ClNO 189.67 Methyl (1,4), Aldehyde (4), HCl 0.93

Key Observations:

Substituent Position and Type: The target compound’s dual methyl groups (1,4-positions) distinguish it from analogs like 1-ethylpiperidine-3-carbaldehyde hydrochloride (ethyl at position 1, aldehyde at 3). The aldehyde group’s position (4 vs. 3) alters molecular geometry, impacting interactions with enzymes or biological targets.

Hydrochloride Salt vs. Free Base :

  • The hydrochloride salt (target compound) increases water solubility compared to the free base (1,4-Dimethylpiperidine-4-carbaldehyde, CAS 1176542-59-8), which has a higher similarity score (0.96) but lacks ionic character .

Research Findings and Implications

Physicochemical Properties (Inferred from Structural Data)

  • Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases.
  • Stability: Piperidine derivatives with electron-withdrawing groups (e.g., aldehyde) may exhibit lower thermal stability.

Toxicity and Regulatory Considerations

  • Data Gaps : Acute toxicity, ecotoxicology, and environmental fate data are unavailable for the target compound and its analogs, as seen in SDS documents for structurally related piperidine derivatives (e.g., 4-(Diphenylmethoxy)piperidine hydrochloride) .
  • Regulatory Status : Piperidine derivatives are monitored under frameworks like the U.S. EPA’s High Production Volume (HPV) program and the European Chemicals Agency (ECHA). However, specific regulations for the target compound remain undefined .

Recommendations :

  • Conduct in vitro toxicity assays (e.g., Ames test, cytotoxicity screening).
  • Investigate environmental persistence using OECD guidelines.
  • Explore applications in drug synthesis, leveraging its enhanced solubility and lipophilicity.

Biological Activity

Overview

1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride is a chemical compound characterized by its piperidine ring structure with two methyl groups and an aldehyde functional group. Its molecular formula is C8H15NO·HCl, and it has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

The synthesis of 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride typically involves the reaction of 1,4-dimethylpiperidine with an appropriate aldehyde precursor, often under controlled conditions to ensure high yield and purity. The reaction conditions generally include low temperatures (0-8°C) and specific catalytic agents to facilitate the formation of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can modulate the activity of various enzymes and receptors, influencing metabolic and signal transduction pathways. This modulation can lead to diverse biological effects, which are crucial for its application in medicinal chemistry.

Anticancer Activity

The compound's potential anticancer properties have been explored in various studies. For instance, investigations into related piperidine derivatives have demonstrated cytotoxic effects on human colorectal carcinoma (HCT-116) and liver carcinoma (HepG2) cell lines. In vitro assays revealed that these compounds could induce cell death through mechanisms involving apoptosis and disruption of cellular metabolism . The specific mechanisms by which 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride exerts anticancer effects remain an area for further research.

Table 1: Summary of Biological Activities

Activity Description References
AntiviralPotential activity against HIV-1 RT; structural modifications enhance potency
AnticancerCytotoxic effects on HCT-116 and HepG2 cell lines; induces apoptosis
Enzyme ModulationInteraction with specific enzymes leading to altered metabolic pathways

Case Study: Antiviral Activity

A study focusing on NNRTIs highlighted how modifications in the molecular structure could lead to significant improvements in antiviral efficacy. The research demonstrated that moving methyl groups within the structure could enhance binding affinity to HIV-1 RT, suggesting that similar strategies could be applied to optimize 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride for antiviral applications .

Case Study: Anticancer Activity

In vitro studies involving related compounds showed significant cytotoxicity against cancer cell lines. For example, treatment with certain piperidine derivatives resulted in a marked decrease in cell viability after 48 hours of exposure. These findings underscore the potential for exploring 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride as a lead compound for developing new anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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